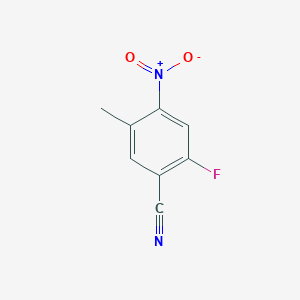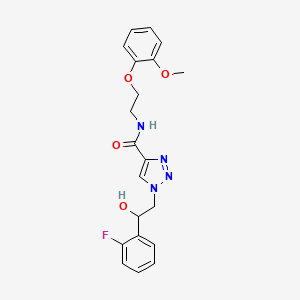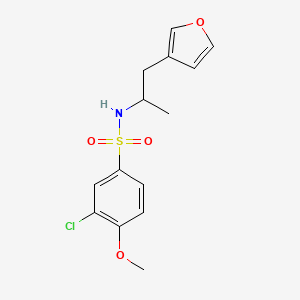
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate, also known as TMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have several biochemical and physiological effects. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been shown to inhibit the activity of alanine transaminase and glutamate dehydrogenase. In physiology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in lab experiments is its ability to act as a GABA receptor agonist, which makes it a useful tool for studying the role of GABA receptors in various biological processes. However, one limitation of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate research. One area of interest is the development of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the exploration of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate's potential as a tool for studying the role of GABA receptors in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate.
Conclusion:
In conclusion, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in various fields.
Synthesis Methods
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with ammonia or the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with an amine.
Scientific Research Applications
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a substrate for enzymes such as alanine transaminase and glutamate dehydrogenase. In pharmacology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a ligand for GABA receptors.
properties
IUPAC Name |
tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)8(12)7-9-13-5-6-14(9)4/h5-6,8H,7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJUYIOJSRWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=NC=CN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2799797.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)


![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)

![1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2799809.png)
![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2799814.png)